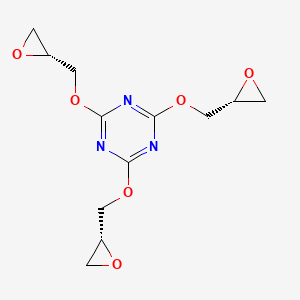
2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R,R)-Triglycidyl Isocyanurate is a chemical compound known for its unique structure and properties. It is a triazine-based compound with three glycidyl groups attached to the nitrogen atoms of the isocyanurate ring. This compound is widely used in various industrial applications due to its excellent thermal stability, chemical resistance, and mechanical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(R,R,R)-Triglycidyl Isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of glycidyl groups through the epoxidation of the chlorohydrin intermediates. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of (R,R,R)-Triglycidyl Isocyanurate involves large-scale reactors and continuous processing techniques. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification methods such as distillation and crystallization ensures that the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(R,R,R)-Triglycidyl Isocyanurate undergoes several types of chemical reactions, including:
Epoxide Ring-Opening Reactions: The glycidyl groups can undergo nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Polymerization Reactions: It can participate in polymerization reactions to form cross-linked polymers with enhanced mechanical and thermal properties.
Substitution Reactions: The compound can undergo substitution reactions where the glycidyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of (R,R,R)-Triglycidyl Isocyanurate include amines, alcohols, thiols, and acids. The reaction conditions vary depending on the desired product but typically involve moderate temperatures (50-100°C) and the use of catalysts to accelerate the reactions .
Major Products Formed
The major products formed from the reactions of (R,R,R)-Triglycidyl Isocyanurate include cross-linked polymers, modified resins, and functionalized derivatives with specific properties tailored for various applications .
Wissenschaftliche Forschungsanwendungen
(R,R,R)-Triglycidyl Isocyanurate has a wide range of scientific research applications, including:
Chemistry: It is used as a cross-linking agent in the synthesis of advanced polymers and resins with enhanced properties.
Biology: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of (R,R,R)-Triglycidyl Isocyanurate involves the reactivity of its glycidyl groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triglycidyl Isocyanurate: A similar compound with different stereochemistry.
Epoxy Resins: Compounds with similar glycidyl groups but different core structures.
Isocyanurates: A broader class of compounds with the isocyanurate core but different substituents.
Uniqueness
(R,R,R)-Triglycidyl Isocyanurate is unique due to its specific stereochemistry, which imparts distinct properties such as higher reactivity and better compatibility with various substrates. This makes it particularly valuable in applications requiring precise control over the chemical and physical properties of the final product .
Eigenschaften
Molekularformel |
C12H15N3O6 |
|---|---|
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2,4,6-tris[[(2R)-oxiran-2-yl]methoxy]-1,3,5-triazine |
InChI |
InChI=1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
BLPURQSRCDKZNX-IWSPIJDZSA-N |
Isomerische SMILES |
C1[C@@H](O1)COC2=NC(=NC(=N2)OC[C@H]3CO3)OC[C@H]4CO4 |
Kanonische SMILES |
C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


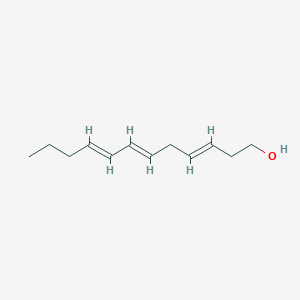

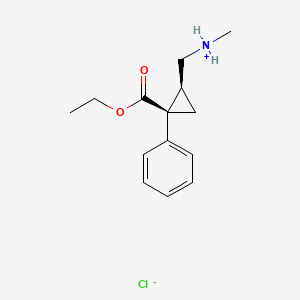
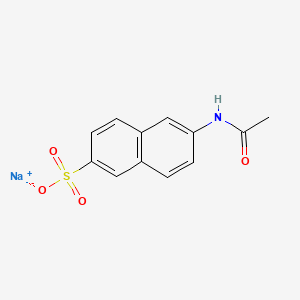
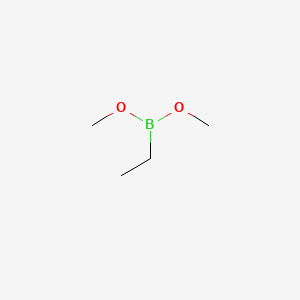
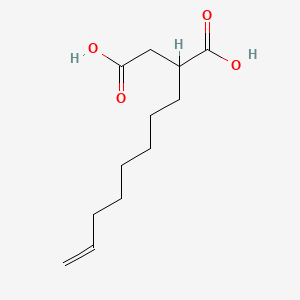
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)

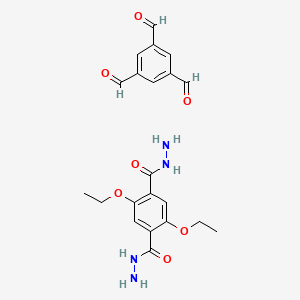
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)

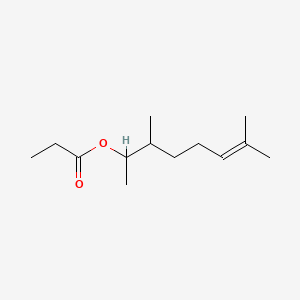
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

